4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide
説明
特性
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-8-31-23-17(4)11-20(12-18(23)5)33(29,30)26-19-9-10-21-22(13-19)32-15-25(6,7)24(28)27(21)14-16(2)3/h9-13,16,26H,8,14-15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEDYHVEZDKBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action that could be explored for various biological activities. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H32N2O5S |
| Molecular Weight | 460.59 g/mol |
| CAS Number | 922125-02-8 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that it may influence signal transduction pathways related to cyclic nucleotide metabolism and inhibit certain enzymes critical for bacterial and fungal growth.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:
- Inhibition of Bacterial Growth : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
- Antifungal Activity : Some analogs have demonstrated effectiveness against fungal strains by disrupting cell wall synthesis.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory responses.
Case Studies and Research Findings
Recent studies have evaluated the biological activities of benzoxazepine derivatives, including this compound:
- Antiproliferative Activity : The antiproliferative activities were expressed in IC50 values (the concentration needed to inhibit 50% of cell growth compared to untreated cells). For example:
- IC50 values for various compounds ranged from 10 µM to 50 µM depending on the specific cell lines tested.
- Cytokine Production : The effects on the production of human pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) were measured. The results indicated a significant reduction in cytokine levels upon treatment with the compound.
類似化合物との比較
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Substituent Position Effects: The ethoxy group at position 4 in the target compound (vs. NMR studies on analogous compounds (e.g., ) suggest that substituent positions significantly shift proton chemical shifts in regions A (positions 39–44) and B (positions 29–36), reflecting changes in chemical environment .
Functional Group Variations :
- Replacing sulfonamide (target, ) with benzamide () eliminates an acidic proton, reducing hydrogen-bonding capacity and solubility. This modification could impact pharmacokinetics, as sulfonamides generally exhibit higher metabolic stability .
Lumping Strategy Considerations :
- While compounds with the same core (e.g., , target) might be "lumped" as analogs (per ), their substituent diversity necessitates individualized evaluation. For example, methoxy groups () increase hydrophilicity compared to methyl/ethoxy groups (target, ), altering bioavailability .
Table 2: Hypothetical Property Differences
Research Implications
- Synthetic Challenges : Introducing a 4-ethoxy group (target) may require regioselective synthesis compared to 2-ethoxy derivatives ().
- Biological Screening : Priority should be given to assays comparing sulfonamide (target, ) and benzamide () derivatives for target affinity.
- Analytical Characterization : NMR (as in ) and X-ray crystallography (via SHELX ) are critical for resolving substituent effects on conformation.
Q & A
Q. How to reconcile discrepancies in reported biological activity across studies?
- Resolution : Meta-analysis of assay conditions (e.g., cell lines, serum concentrations) and orthogonal validation (e.g., CRISPR knockdown of targets) are essential. For example, anti-inflammatory activity in one study but not another may reflect differences in NF-κB activation protocols .
Tables for Key Comparisons
| Derivative | Modification | Biological Activity | Reference |
|---|---|---|---|
| Parent Compound | None | Broad-spectrum kinase inhibition | |
| Compound A | Ethoxy → Methoxy | Enhanced antimicrobial activity | |
| Compound B | Isobutyl → Allyl | Reduced cytotoxicity |
| Analytical Technique | Parameter Measured | Optimal Conditions |
|---|---|---|
| ¹H NMR | Substituent configuration | 500 MHz, CDCl₃, 25°C |
| HRMS | Molecular weight accuracy | ESI⁺ mode, resolution >30,000 |
| HPLC | Purity | C18 column, 70:30 MeOH/H₂O |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
